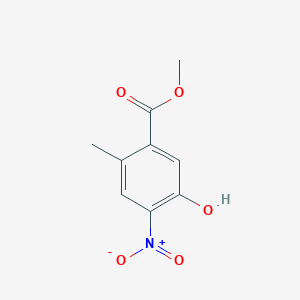

Methyl 5-hydroxy-2-methyl-4-nitrobenzoate

Description

Properties

Molecular Formula |

C9H9NO5 |

|---|---|

Molecular Weight |

211.17 g/mol |

IUPAC Name |

methyl 5-hydroxy-2-methyl-4-nitrobenzoate |

InChI |

InChI=1S/C9H9NO5/c1-5-3-7(10(13)14)8(11)4-6(5)9(12)15-2/h3-4,11H,1-2H3 |

InChI Key |

VTUVDQMFXYQGBB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)OC)O)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for identifying the different types of protons and carbons within the Methyl 5-hydroxy-2-methyl-4-nitrobenzoate molecule.

¹H NMR: The proton NMR spectrum of a related compound, methyl 4-hydroxy-2-methyl-5-nitrobenzoate, shows distinct signals that correspond to each unique proton in the molecule. Key signals include those for the aromatic protons, the methyl group protons, and the ester methyl protons.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. For a similar compound, methyl 4-nitrobenzoate, characteristic peaks are observed for the carbonyl carbon of the ester group, the aromatic carbons, and the methyl carbon. The specific chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups.

A related compound, Methyl 4-chlorobenzoate, shows the following NMR data in deuterochloroform (CDCl₃):

¹H NMR (200 MHz, CDCl₃): δ 7.94 (d, J = 8.6 Hz, 2H), 7.37 (d, J = 8.6 Hz, 2H), 3.87 (s, 3H). rsc.org

¹³C NMR (50 MHz, CDCl₃): δ 166.1, 139.3, 130.9, 128.6, 52.1. rsc.org

For Methyl 4-bromobenzoate:

¹H NMR (200 MHz, CDCl₃): δ 7.91 (d, J = 8.4 Hz, 2H), 7.58 (d, J = 8.4 Hz, 2H), 4.46 – 4.41 (m, 2H), 3.96 – 3.86 (m, 2H), 2.26 (s, 1H). rsc.org

¹³C NMR (50 MHz, CDCl₃): δ 166.3, 131.7, 131.2, 128.7, 128.3, 66.8, 61.2. rsc.org

Two-dimensional (2D) NMR experiments are employed to establish the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify which protons are adjacent to each other in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the directly attached carbon atoms, providing a direct link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire molecular structure, including the placement of quaternary carbons and functional groups.

For Methyl 4-nitrobenzoate, ChemicalBook provides spectral data including 1H NMR, IR, MS, and 13C NMR. chemicalbook.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman techniques, is instrumental in identifying the functional groups present in a molecule by measuring the vibrations of its bonds.

The FTIR spectrum of a compound provides a characteristic fingerprint based on the absorption of infrared radiation by its various functional groups. For a molecule like this compound, key vibrational bands are expected for the hydroxyl (O-H), carbonyl (C=O), and nitro (NO₂) groups.

The O-H stretching vibration of the hydroxyl group typically appears as a broad band in the region of 3200-3600 cm⁻¹.

The C=O stretching of the ester group is expected to be a strong, sharp peak around 1700-1730 cm⁻¹.

The asymmetric and symmetric stretching vibrations of the NO₂ group are typically found near 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net

The NIST WebBook provides IR spectral data for the related compound methyl 4-hydroxy-3-nitrobenzoate. nist.gov The FTIR spectrum of 4-methyl-3-nitrobenzoic acid has been recorded in the range of 4000-400 cm⁻¹. researchgate.net

Raman spectroscopy complements FTIR by providing information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. The nitro group, for example, often shows a strong Raman signal. researchgate.net For 4-methyl-3-nitrobenzoic acid, the FT-Raman spectrum has been recorded in the 3500-50 cm⁻¹ range. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio of the resulting ions. The fragmentation pattern observed in the mass spectrum provides valuable clues about the molecule's structure. For Methyl 4-hydroxy-2-methyl-5-nitrobenzoate, the predicted monoisotopic mass is 211.04807 Da. uni.lu

Advanced Spectroscopic Characterization of this compound

The comprehensive characterization of synthetic organic compounds is fundamental to ensuring their structural integrity and purity. For a molecule such as this compound, a variety of advanced spectroscopic techniques are employed to elucidate its chemical structure and properties. This article focuses on the application of Electrospray Ionization Mass Spectrometry (ESI-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy in the analysis of this compound and its related analogues.

Advanced spectroscopic methods provide detailed information regarding the molecular weight, structure, and electronic properties of chemical compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of polar, thermally labile molecules. In the context of nitroaromatic compounds, ESI-MS is often performed in negative ion mode, which takes advantage of the electron-withdrawing nature of the nitro group to facilitate the formation of negative ions.

For instance, in the analysis of nitrophenols, which share structural similarities with the target compound, ESI-MS in negative mode typically reveals the deprotonated molecule, [M-H]⁻. A study on the removal of nitrophenols using functionalized materials demonstrated the detection of p-nitrophenol and 2-methoxy-5-nitrophenol (B41512) at m/z 138 and m/z 168, respectively, corresponding to their deprotonated forms. nih.gov This approach allows for the sensitive detection and quantification of these compounds in various matrices. nih.gov

The fragmentation pattern in ESI-MS/MS can provide further structural information. For nitroaromatic compounds, common fragmentation pathways include the loss of the nitro group ([M-H-NO₂]⁻) or other substituent groups.

Table 1: Illustrative ESI-MS Data for Related Nitrophenol Compounds

| Compound | Ionization Mode | Observed m/z | Interpretation |

| p-Nitrophenol | Negative | 138 | [M-H]⁻ |

| 2-Methoxy-5-nitrophenol | Negative | 168 | [M-H]⁻ |

This table presents data for related compounds to illustrate the principles of ESI-MS for nitroaromatics, as specific data for this compound was not available in the searched sources.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for the analysis of complex mixtures and for the confirmation of the identity of a target compound within a sample. For a compound like this compound, LC-MS would typically be used to verify its purity and to identify any potential impurities or degradation products.

A study on the analysis of monoaromatic nitro-compounds in atmospheric particulate matter highlights the utility of LC-MS for their quantification. researchgate.net The method, often employing a reversed-phase column, allows for the separation of various nitro-aromatics before their detection by the mass spectrometer. researchgate.net The use of tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity, allowing for the detection of trace levels of these compounds. researchgate.net

Chemical suppliers often utilize LC-MS as a quality control method to ensure the purity of their products. For example, documentation for "Methyl 2-hydroxy-4-methyl-5-nitrobenzoate" from a commercial supplier indicates the availability of LC-MS data to confirm its identity and purity. bldpharm.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to determine its optical properties, such as its absorption maximum (λmax). The absorption of UV or visible light by a molecule corresponds to the promotion of an electron from a lower energy orbital to a higher energy orbital.

The UV-Vis spectrum of a nitrophenol derivative is significantly influenced by the substitution pattern on the aromatic ring and the pH of the solution. The presence of the nitro group, a strong chromophore, results in characteristic absorption bands. Studies on nitrophenols show that their absorption spectra are pH-dependent, reflecting the equilibrium between the protonated and deprotonated forms. rsc.org

For example, 4-nitrophenol (B140041) exhibits an absorption maximum at approximately 317-320 nm in a neutral or acidic medium, which shifts to around 400 nm in an alkaline medium due to the formation of the nitrophenolate ion. researchgate.netnih.gov This significant shift, known as a bathochromic or red shift, is due to the increased delocalization of the negative charge in the deprotonated form, which lowers the energy gap for the π → π* transition.

Table 2: Illustrative UV-Vis Absorption Data for Related Nitrophenol Compounds

| Compound | Solvent/pH | λmax (nm) |

| 4-Nitrophenol | Acidic/Neutral | ~319 |

| 4-Nitrophenol | Alkaline | ~400 |

| p-Nitrophenol | Water (protonated) | 320 |

| p-Nitrophenolate | Water (deprotonated) | 400 |

This table presents data for related compounds to illustrate the principles of UV-Vis spectroscopy for nitroaromatics, as specific data for this compound was not available in the searched sources. The exact λmax can vary depending on the solvent and specific conditions. researchgate.netacs.org

The electronic transitions in these molecules are typically π → π* and n → π* transitions. The intense absorption bands are usually attributed to the π → π* transitions of the aromatic system conjugated with the nitro group.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Detailed studies employing Density Functional Theory (DFT), a fundamental computational method for predicting the electronic structure of molecules, are not presently available for Methyl 5-hydroxy-2-methyl-4-nitrobenzoate. Such calculations are crucial for understanding the compound's fundamental properties.

Information regarding the optimized molecular geometry of this compound, which would describe the most stable three-dimensional arrangement of its atoms, is not documented in the searched scientific databases. This data is a prerequisite for further computational analysis.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's reactivity and electronic properties. The HOMO-LUMO energy gap helps to characterize the chemical stability of a molecule. Regrettably, specific values or analyses of the HOMO-LUMO gap for this compound have not been reported in the available literature.

An electrostatic potential map illustrates the charge distribution within a molecule and is instrumental in predicting how it will interact with other molecules. This analysis for this compound is not available, leaving a void in the understanding of its intermolecular interactions.

A detailed analysis of the charge density distribution, which would provide insight into the bonding characteristics and electron distribution throughout the molecule, has not been published for this compound.

Quantum Chemical Parameters and Reactivity Descriptors

Quantum chemical parameters derived from computational studies serve as powerful descriptors of a molecule's reactivity.

Chemical hardness and softness are concepts that quantify the resistance of a species to change its electron configuration. These values, which are related to the HOMO-LUMO gap, are essential for predicting the behavior of a molecule in chemical reactions. Specific data on the chemical hardness and softness of this compound are currently unavailable.

Electrophilicity Index

A thorough review of available scientific literature and chemical databases reveals a lack of specific studies focused on the electrophilicity index of this compound. While the electrophilicity index is a crucial parameter in understanding the reactivity of a chemical species, no published data detailing this specific value for the named compound could be identified.

Thermochemical Studies

Thermochemical data, which is fundamental to understanding the stability and energy of a compound, appears to be unpublished for this compound.

Specific computational studies determining the enthalpy of formation for this compound are not present in the available scientific literature. Consequently, no data table for this property can be provided.

An analysis of the energetic and structural synergies within the this compound molecule has not been the subject of published research. Therefore, no detailed findings on this topic can be reported.

Topological Analysis of Electron Density (e.g., RDG, ELF, LOL)

Topological analysis of the electron density, utilizing methods such as the Reduced Density Gradient (RDG), Electron Localization Function (ELF), and an analysis of Localized Orbitals (LOL), provides deep insights into chemical bonding and non-covalent interactions. However, a comprehensive search of scientific databases indicates that such analyses have not been performed or published for this compound.

Crystal Engineering and Supramolecular Interactions

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal. This powerful analytical method provides detailed information about the crystal system, space group, and the dimensions of the unit cell.

Although the crystal structure of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate has not been reported, we can look at a closely related isomer, Methyl 4-hydroxy-3-nitrobenzoate , for which crystallographic data is available. This related compound crystallizes in the triclinic system with a P-1 space group. researchgate.net The triclinic system is the least symmetric of the seven crystal systems. A P-1 space group indicates that the crystal has only a center of inversion symmetry.

It is plausible that this compound could also crystallize in a low-symmetry system such as triclinic or monoclinic, which is common for organic molecules with complex substitution patterns.

Table 1: Crystal System and Space Group of a Related Isomer

| Compound Name | Crystal System | Space Group |

| Methyl 4-hydroxy-3-nitrobenzoate | Triclinic | P-1 |

Data for Methyl 4-hydroxy-3-nitrobenzoate is presented as an illustrative example.

The lattice parameters (a, b, c, α, β, γ) define the size and shape of the unit cell, the fundamental repeating unit of a crystal. For Methyl 4-hydroxy-3-nitrobenzoate, the reported lattice parameters are a = 7.2831(15) Å, b = 10.522(2) Å, c = 11.410(2) Å, α = 83.38(3)°, β = 80.83(3)°, and γ = 82.02(3)°, with a unit cell volume of 851.0(3) ų. researchgate.net These parameters are unique to this specific crystalline form. The lattice parameters for this compound would be expected to differ due to the different substitution pattern on the benzene (B151609) ring, which would influence the intermolecular packing.

Table 2: Lattice Parameters of a Related Isomer

| Compound Name | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) |

| Methyl 4-hydroxy-3-nitrobenzoate | 7.2831(15) | 10.522(2) | 11.410(2) | 83.38(3) | 80.83(3) | 82.02(3) | 851.0(3) |

Data for Methyl 4-hydroxy-3-nitrobenzoate is presented as an illustrative example.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. While there is no reported evidence of polymorphism for this compound, it is a phenomenon that should be considered for organic molecules capable of forming various hydrogen bonding networks. The presence of a hydroxyl group, a nitro group, and a methyl ester group provides multiple sites for intermolecular interactions, which could potentially lead to different packing arrangements under varying crystallization conditions.

Analysis of Non-Covalent Interactions within Crystal Lattices

The most significant non-covalent interaction expected in the crystal structure of this compound is the classical hydrogen bond involving the hydroxyl group (O-H) as a donor and the oxygen atoms of the nitro group or the carbonyl group of the ester as acceptors (O-H···O). In the crystal structure of the related isomer, Methyl 4-hydroxy-3-nitrobenzoate, extensive O-H···O hydrogen bonds are observed, linking the molecules into chains and sheets. researchgate.net It is highly probable that similar hydrogen bonding motifs would be a dominant feature in the crystal packing of this compound, playing a crucial role in the formation of a stable, three-dimensional network.

Analysis of this compound Reveals Key Structural Insights

Scientific investigation into the chemical compound this compound is ongoing. At present, detailed published research specifically covering the crystal engineering, supramolecular interactions, Hirshfeld surface analysis, and lattice energy calculations for this exact compound is not available in the public domain.

The molecular formula for this compound is C₉H₉NO₅. This structure is one of several isomers, and while research exists for related compounds such as Methyl 4-hydroxy-3-nitrobenzoate, Methyl 4-nitrobenzoate, and Methyl 4-hydroxybenzoate, these findings are not directly applicable to the specific stereochemistry and functional group arrangement of this compound.

For context, studies on related isomers often include:

: Analysis of how molecules are arranged in a crystal, focusing on non-covalent bonds.

π-Stacking Interactions: A key stabilizing force in many aromatic compounds, where the pi-orbitals of adjacent aromatic rings overlap.

Hirshfeld Surface Analysis: A computational method to visualize and quantify intermolecular interactions within a crystal.

Lattice Energy Calculations: Theoretical calculations to determine the energy of the crystal lattice, providing insight into the stability of the crystal packing.

Further research and publication of crystallographic data for this compound are required to provide specific details on these characteristics.

Chemical Reactivity and Transformation Studies

Reactivity of Nitro Group (e.g., Reduction to Amino Group)

The nitro group is a key functional handle on the molecule, and its reduction to an amino group is a fundamental transformation, opening pathways to a variety of derivatives such as amides and sulfonamides. This reduction can be accomplished through several methods, including catalytic hydrogenation or the use of metallic reducing agents in an acidic medium. researchgate.net

The transformation of the nitro moiety to a primary amine proceeds via nitroso and hydroxylamine (B1172632) intermediates. lew.ro A range of reagents can effect this change, each with its own set of conditions and efficiencies. Common methods include the use of metals like iron, tin, or zinc in the presence of an acid such as hydrochloric acid. researchgate.net Catalytic hydrogenation over palladium, platinum, or nickel catalysts is another widely employed technique. researchgate.net

Furthermore, systems like sodium borohydride (B1222165) in the presence of a transition metal complex, such as Ni(PPh3)4, have been shown to be effective for the reduction of nitroaromatic compounds to their corresponding amines. ucalgary.ca Another option is the use of sodium dithionite, which can be a milder alternative for this transformation. organic-chemistry.org

Table 1: Selected Methods for the Reduction of Aromatic Nitro Groups

| Reagent System | General Conditions | Reference |

|---|---|---|

| Fe, Sn, or Zn / HCl | Acidic aqueous solution | researchgate.net |

| H₂ / Pd, Pt, or Ni | Catalytic, various solvents | researchgate.net |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol (B145695), room temperature | ucalgary.ca |

| Sodium Dithionite | Aqueous basic solution | organic-chemistry.org |

Reactivity of Hydroxyl Group (e.g., Acylation, Alkylation)

The phenolic hydroxyl group in Methyl 5-hydroxy-2-methyl-4-nitrobenzoate is a versatile site for modification through reactions like acylation and alkylation. These transformations yield ethers and esters, respectively, which can significantly alter the compound's physical and chemical properties.

Acylation: The hydroxyl group can be acylated to form an ester. This is typically achieved by reacting the compound with an acylating agent, such as an acyl chloride or an acid anhydride. The reaction is often facilitated by a base, which deprotonates the phenol (B47542) to increase its nucleophilicity, or by an acid catalyst. ucalgary.ca Phase-transfer catalysis represents an efficient method for promoting the acylation of phenols. lew.ro The presence of the electron-withdrawing nitro group enhances the acidity of the phenolic proton, making it more susceptible to deprotonation.

Alkylation: O-alkylation of the hydroxyl group to form an ether is commonly carried out using an alkyl halide in the presence of a base. This reaction, a variation of the Williamson ether synthesis, benefits from the increased acidity of the phenol. scirp.org The choice of base and solvent can be critical for achieving high yields and selectivity, particularly when competing N-alkylation is a possibility in related structures. nih.gov Studies on the regioselective alkylation of other substituted phenols, such as 2,4-dihydroxybenzaldehydes, have shown that specific bases like cesium bicarbonate can favor alkylation at one hydroxyl group over another, a principle that could be applied to achieve selective modification. nih.gov

Table 2: General Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Typical Reagents | Product |

|---|---|---|

| Acylation | Acyl chloride or Anhydride, Base (e.g., pyridine) | Phenyl Ester |

| Alkylation | Alkyl halide, Base (e.g., K₂CO₃, CsHCO₃) | Phenyl Ether |

Reactivity of Ester Moiety (e.g., Hydrolysis, Transesterification)

The methyl ester functionality of the compound can undergo nucleophilic acyl substitution, primarily through hydrolysis and transesterification.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid. This is typically accomplished under basic conditions, using an aqueous solution of a strong base like sodium hydroxide, followed by acidification to protonate the resulting carboxylate salt. medcraveonline.com This transformation is useful for introducing a carboxylic acid group, which can then participate in further reactions, such as amide bond formation.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. dntb.gov.ua For instance, using ethanol as a solvent under acidic or basic conditions would lead to the formation of the corresponding ethyl ester. dntb.gov.ua Milder, catalytic methods, such as using K₂HPO₄, have been developed to effect transesterification on highly functionalized substrates, which could be applicable here to avoid potential side reactions. nih.govacs.org

Influence of Substituents on Reaction Rates and Selectivity

The reactivity and regioselectivity of reactions involving this compound are significantly influenced by the electronic effects of its substituents on the aromatic ring. The molecule contains an electron-donating hydroxyl group (-OH), a weakly electron-donating methyl group (-CH₃), and a strongly electron-withdrawing nitro group (-NO₂).

The interplay of these groups governs the electron density of the benzene (B151609) ring. The activating, ortho-, para-directing hydroxyl and methyl groups are in opposition to the deactivating, meta-directing nitro group in the context of electrophilic aromatic substitution. However, for nucleophilic aromatic substitution, the powerful electron-withdrawing nature of the nitro group is activating, particularly for positions ortho and para to it.

Substituent Effects on Molecular Properties and Reactivity

Electronic Effects of Substituents (Inductive and Resonance Effects)

The electronic character of the aromatic ring in Methyl 5-hydroxy-2-methyl-4-nitrobenzoate is governed by the cumulative inductive and resonance effects of its four substituents: the methoxycarbonyl (-COOCH₃), methyl (-CH₃), nitro (-NO₂), and hydroxyl (-OH) groups.

Electron-Donating Groups: In contrast, the hydroxyl group at position 5 is a strong electron-donating group due to its positive resonance effect (+M), where the lone pairs on the oxygen atom are delocalized into the ring. This effect outweighs its -I effect. The methyl group at position 2 is a weak electron-donating group, operating through a positive inductive effect (+I) and hyperconjugation.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Electronic Effect |

| Methoxycarbonyl (-COOCH₃) | 1 | -I (Withdrawing) | -M (Withdrawing) | Electron-Withdrawing |

| Methyl (-CH₃) | 2 | +I (Donating) | N/A (Hyperconjugation) | Electron-Donating |

| Nitro (-NO₂) | 4 | -I (Withdrawing) | -M (Withdrawing) | Strongly Electron-Withdrawing |

| Hydroxyl (-OH) | 5 | -I (Withdrawing) | +M (Donating) | Strongly Electron-Donating |

Steric Hindrance and Conformational Preferences

Steric interactions between the substituents play a crucial role in determining the molecule's three-dimensional shape and conformational preferences. The most significant steric clash occurs between the methoxycarbonyl group at the C1 position and the adjacent methyl group at the C2 position.

This "ortho effect" forces the methoxycarbonyl group to twist out of the plane of the benzene (B151609) ring to minimize van der Waals repulsion. quora.comwikipedia.orgquora.com This rotation has significant electronic consequences, as it disrupts the overlap between the p-orbitals of the carbonyl group and the aromatic π-system. Consequently, the resonance-based electron-withdrawing effect of the methoxycarbonyl group is diminished. stackexchange.comstackexchange.com

Other steric interactions, such as between the nitro group at C4 and the hydroxyl group at C5, are less pronounced. The molecule's preferred conformation will therefore be one where the ester group is significantly rotated relative to the ring, while the nitro group may remain more coplanar to maximize its own resonance stabilization.

Impact on Planarity of Aromatic Ring and Functional Groups

Aromaticity is intrinsically linked to the planarity of the cyclic system, which allows for continuous delocalization of π-electrons. quora.comreddit.com In this compound, the presence of multiple substituents introduces distortions that affect this planarity.

As established, the primary deviation from planarity is caused by the steric repulsion between the ortho-disposed methyl and methoxycarbonyl groups, forcing the latter to rotate out of the ring's plane. wikipedia.orgstackexchange.com While benzene itself is perfectly planar, the presence of any substituent will cause minor puckering or out-of-plane distortions in the ring itself. researchgate.net In polysubstituted benzenes, these distortions can be more significant.

Correlation between Substituent Nature and Thermochemical Properties

The thermodynamic stability of a substituted benzene derivative is a direct consequence of the electronic nature of its substituents. nih.gov Electron-donating groups generally increase the reactivity of the benzene ring towards electrophiles, while electron-withdrawing groups decrease it. nih.govfiveable.me

Expected Contribution of Substituents to Molecular Stability:

| Substituent | Effect Type | Impact on Thermodynamic Stability |

| Nitro (-NO₂) | Strong Electron Withdrawal | Stabilizes the molecule by lowering electron density |

| Methoxycarbonyl (-COOCH₃) | Electron Withdrawal | Stabilizing (effect reduced by steric twist) |

| Hydroxyl (-OH) | Strong Electron Donation | Destabilizing towards certain reagents |

| Methyl (-CH₃) | Weak Electron Donation | Destabilizing towards certain reagents |

| Steric Hindrance | Ortho-Interaction | Destabilizing due to induced strain |

Potential Research Applications As Intermediates

Precursors in the Synthesis of Complex Organic Molecules

No specific examples of Methyl 5-hydroxy-2-methyl-4-nitrobenzoate being used as a precursor for complex organic molecules were found. The functional groups present—a hydroxyl, a methyl ester, and a nitro group on a benzene (B151609) ring—suggest its potential utility in multi-step synthesis, allowing for various chemical transformations. However, no documented synthetic routes originating from this specific compound are available.

Building Blocks for Pharmaceutical Intermediate Synthesis

There is no direct evidence of this compound being used as a building block for pharmaceutical intermediates. It is noteworthy that its potential precursor acid, 2-methyl-4-nitrobenzoic acid , is a known intermediate in the synthesis of Tolvaptan, a V2 receptor antagonist google.com. While this suggests a possible connection to pharmaceutical synthesis, the specific role of the methyl ester derivative remains undocumented in the available literature.

Other similar molecules, such as Methyl 4-hydroxy-2-methyl-5-nitrobenzoate , are described as key building blocks in the synthesis of intermediates for antibiotics and anti-inflammatory agents atomfair.com. This highlights the general potential of this class of compounds in medicinal chemistry, though specific data for the requested molecule is absent.

Application in Dye Synthesis and Related Fields

No literature was found detailing the application of this compound in dye synthesis. A related isomer, Methyl 4-hydroxy-2-methyl-5-nitrobenzoate , is mentioned as a precursor for dyes and pigments, but this application cannot be directly attributed to the target compound atomfair.com.

Materials Science Research: Fundamental Investigations of Optical Properties

No experimental or theoretical studies on the optical, nonlinear optical, photoconductive, or dielectric properties of this compound could be located. Research in these areas has been conducted on other nitroaromatic compounds, but the results are specific to their unique molecular and crystal structures.

There are no available studies on the nonlinear optical (NLO) properties of this compound. The presence of a nitro group (an electron acceptor) and a hydroxyl group (an electron donor) on the aromatic ring is a common feature in molecules designed for NLO applications, including Second Harmonic Generation (SHG). For instance, significant SHG enhancement has been studied in materials like 2-methyl-4-nitroaniline rsc.org.

The Z-scan technique is a standard method for measuring third-order NLO properties such as the nonlinear refractive index (n₂) and nonlinear absorption coefficient (β) ucf.eduwikipedia.org. Studies on other organic compounds, like 1-(4-Nitrophenyl) pyrrolidine, have utilized this technique to characterize their self-defocusing performance and saturable absorption, indicating their potential for optical limiting and switching applications sphinxsai.com. However, no such characterization has been published for this compound.

No data on the photoconductivity or dielectric properties of this compound is present in the reviewed literature. Such studies are crucial for evaluating a material's potential in optoelectronic devices.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. For a compound like methyl 5-hydroxy-2-methyl-4-nitrobenzoate, future research could focus on moving beyond traditional nitration and esterification reactions, which often involve harsh conditions and generate significant waste.

A promising avenue is the exploration of catalytic nitration using solid acid catalysts or other recyclable catalytic systems to introduce the nitro group with greater regioselectivity and under milder conditions. Furthermore, enzymatic or chemo-enzymatic approaches could be investigated for the synthesis of the benzoate (B1203000) ester, offering high selectivity and reducing the reliance on volatile organic solvents. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, would be central to these investigations.

A potential starting point for such research could be the selective oxidation of a precursor like 4-nitro-o-xylene using environmentally friendly oxidants like dilute nitric acid, a method that has been explored for the synthesis of 2-methyl-4-nitrobenzoic acid. google.com

Advanced Spectroscopic Characterization (e.g., Solid-State NMR, Terahertz Spectroscopy)

A thorough understanding of a molecule's properties begins with its detailed characterization. While standard spectroscopic techniques like solution-state NMR and mass spectrometry are fundamental, advanced methods can provide deeper insights into the structure and dynamics of this compound.

Solid-State NMR (ssNMR): This technique would be invaluable for characterizing the compound in its crystalline form. Future studies could employ ssNMR to probe the local environment of the carbon, nitrogen, and hydrogen nuclei, providing information on intermolecular packing and hydrogen bonding interactions within the crystal lattice. For related nitro-containing biopolymers, ¹³C solid-state NMR has been effectively used to characterize their structure. nih.gov

Terahertz (THz) Spectroscopy: The THz frequency range (roughly 0.1-10 THz) is particularly sensitive to the low-energy vibrational modes of molecular crystals, such as intermolecular vibrations and torsional modes of functional groups. orgsyn.org THz spectroscopy could reveal a unique "fingerprint" for this compound, which is dependent on its crystal structure and intermolecular forces. researchgate.netresearchgate.net This technique has been successfully applied to other nitroaromatic compounds to identify their characteristic absorption spectra. researchgate.net

The following table illustrates the type of data that could be generated from such advanced spectroscopic studies:

| Spectroscopic Technique | Potential Information Gained for this compound |

| Solid-State NMR | Polymorph identification, internuclear distances, dynamics of functional groups. |

| Terahertz Spectroscopy | Low-frequency vibrational modes, crystal packing information, intermolecular interactions. |

Deepening Understanding of Intermolecular Interactions through High-Resolution Crystallography

The three-dimensional arrangement of molecules in a crystal dictates many of its physical properties. High-resolution single-crystal X-ray diffraction would be the definitive method to determine the precise molecular structure and packing of this compound.

Future crystallographic studies would aim to:

Elucidate the role of the hydroxyl, methyl, nitro, and methyl ester groups in directing the crystal packing.

Quantify the geometry of any intramolecular and intermolecular hydrogen bonds.

Investigate the presence of other non-covalent interactions, such as π-π stacking, which are common in aromatic compounds. researchgate.netbldpharm.com

For instance, studies on methyl 4-hydroxy-3-nitrobenzoate have revealed intricate networks of hydrogen bonding and π-stacking interactions that link the molecules into sheets. researchgate.net A similar in-depth analysis for the title compound would be a critical step in understanding its solid-state behavior.

Application of Machine Learning and AI in Predicting Properties and Guiding Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. For a molecule like this compound, where experimental data may be sparse, computational approaches can provide valuable predictions and guide experimental efforts.

Future research in this area could involve:

Property Prediction: Training ML models on existing databases of nitroaromatic compounds to predict key properties of this compound, such as its solubility, melting point, and potential biological activity. glpbio.com

Synthesis Planning: Employing retrosynthesis software to propose novel and efficient synthetic routes. nih.gov AI platforms can analyze vast reaction databases to suggest optimal reaction conditions, potentially accelerating the discovery of sustainable synthetic pathways. chemsrc.com

Accelerating Characterization: Using ML to analyze complex spectroscopic data, aiding in the interpretation of spectra and the identification of key structural features.

The synergy between computational prediction and experimental validation will be key to efficiently exploring the chemical space around this molecule.

Investigation of Catalytic Transformations of this compound

The functional groups present in this compound make it a versatile substrate for various catalytic transformations. A particularly important area of future research would be the selective catalytic reduction of the nitro group to an amino group. This transformation would yield the corresponding aniline (B41778) derivative, a valuable building block for the synthesis of dyes, pharmaceuticals, and other functional materials.

Studies on the catalytic reduction of other nitroaromatic compounds have shown high efficiency using catalysts based on gold or copper nanoparticles. Future work on this compound could explore the use of such catalysts to achieve high conversion and selectivity, while also investigating the potential for the catalyst to be recycled and reused. The reaction conditions could be optimized to favor the reduction of the nitro group without affecting the ester or hydroxyl functionalities.

Systematic Study of Derivatives for Structure-Property Relationship Elucidation

A systematic study of derivatives of this compound would be crucial for establishing structure-property relationships. By modifying the core structure and evaluating the resulting changes in physical, chemical, and biological properties, a deeper understanding of the role of each functional group can be achieved.

Potential modifications for future study include:

Alkylation or acylation of the hydroxyl group.

Saponification of the methyl ester to the corresponding carboxylic acid.

Further substitution on the aromatic ring.

Transformation of the nitro group into other functionalities.

The table below outlines some potential derivatives and the rationale for their synthesis and study:

| Derivative | Rationale for Study |

| Methyl 4-amino-5-hydroxy-2-methylbenzoate | To investigate the impact of the electron-donating amino group on the electronic and biological properties. |

| 5-Hydroxy-2-methyl-4-nitrobenzoic acid | To study the effect of the carboxylic acid on solubility, acidity, and potential for coordination chemistry. |

| Methyl 5-methoxy-2-methyl-4-nitrobenzoate | To probe the influence of the hydroxyl group on hydrogen bonding and solid-state packing. |

Through a comprehensive investigation of these and other derivatives, a robust understanding of the structure-property landscape of this class of compounds can be developed, paving the way for their potential application in materials science, medicinal chemistry, and other fields. The synthesis of related compounds like methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate has been reported as an intermediate for pharmaceuticals, highlighting the potential utility of such derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.